molecular formula C24H29N7O3 B3325857 N-Hydroxy Palbociclib CAS No. 2231085-26-8

N-Hydroxy Palbociclib

Cat. No.: B3325857
CAS No.: 2231085-26-8
M. Wt: 463.5 g/mol
InChI Key: GCUPXEXOHMNRRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hydroxy Palbociclib ( 2231085-26-8) is a specialist chemical compound supplied for research and development purposes. It is formally identified as an impurity of Palbociclib, a targeted therapy medication used to treat specific types of advanced breast cancer . Specifically, this compound is recognized as Palbociclib Impurity 32 and is structurally characterized as a piperazine N-oxide derivative . Its primary research application is as a certified reference standard in analytical chemistry. Researchers use it for method development and validation, ensuring the accurate identification and quantification of impurities during the quality control testing of Palbociclib drug substances and products . The formation of N-oxide impurities like this one is commonly observed during forced oxidative degradation studies, which are a critical part of assessing drug stability . The compound has a molecular formula of C24H29N7O3 and a molecular weight of 463.54 g/mol . This product is intended for research use only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-acetyl-8-cyclopentyl-2-[[5-(4-hydroxypiperazin-1-yl)pyridin-2-yl]amino]-5-methylpyrido[2,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N7O3/c1-15-19-14-26-24(27-20-8-7-18(13-25-20)29-9-11-30(34)12-10-29)28-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32/h7-8,13-14,17,34H,3-6,9-12H2,1-2H3,(H,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUPXEXOHMNRRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)O)C5CCCC5)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2231085-26-8
Record name Pyrido(2,3-d)pyrimidin-7(8H)-one, 6-acetyl-8-cyclopentyl-2-((5-(4-hydroxy-1-piperazinyl)-2-pyridinyl)amino)-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2231085268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PYRIDO(2,3-D)PYRIMIDIN-7(8H)-ONE, 6-ACETYL-8-CYCLOPENTYL-2-((5-(4-HYDROXY-1-PIPERAZINYL)-2-PYRIDINYL)AMINO)-5-METHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MFE52VXZ4H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Preparative Strategies for N Hydroxy Palbociclib

Methodologies for N-Hydroxylation in Organic Synthesis

N-hydroxylation is a crucial transformation in organic synthesis, particularly in the context of drug metabolism and the preparation of active pharmaceutical ingredients and their metabolites. Several methodologies can be employed for the introduction of a hydroxyl group onto a nitrogen atom. These methods can be broadly categorized into direct oxidation of amines and the use of N-O bond-forming reagents.

The direct oxidation of amines to N-hydroxy compounds can be achieved using various oxidizing agents. The choice of reagent is critical to avoid over-oxidation to nitroso or nitro compounds. Some common oxidizing agents and their general applicability are summarized in the table below.

Oxidizing AgentSubstrate ScopeGeneral Reaction Conditions
m-Chloroperoxybenzoic acid (m-CPBA)Primary and secondary aminesInert solvent (e.g., CH2Cl2), low temperature
Hydrogen peroxide (H2O2) with catalystsAromatic and aliphatic aminesCatalysts like sodium tungstate (B81510) or methyltrioxorhenium
Oxone® (potassium peroxymonosulfate)Various nitrogen-containing heterocyclesBiphasic systems or aqueous/organic mixtures
Dimethyldioxirane (DMDO)Electron-rich aminesAcetone as solvent, low temperature

Alternatively, N-hydroxy functionalities can be introduced through the reaction of amines with reagents that already contain an N-O bond, such as hydroxylamine (B1172632) derivatives or oxaziridines.

Development of Specific Synthetic Routes for N-Hydroxy Palbociclib (B1678290) for Research Applications

The synthesis of N-Hydroxy Palbociclib for research purposes would likely involve a multi-step sequence, starting from advanced intermediates of the Palbociclib synthesis. A plausible synthetic approach would be the N-hydroxylation of a suitable precursor, followed by the final steps to construct the Palbociclib scaffold.

A hypothetical synthetic route could start with an intermediate containing the piperazine (B1678402) moiety, which is a potential site for N-hydroxylation. The synthesis could proceed as follows:

Protection of the piperazine nitrogen: One of the nitrogen atoms of the piperazine ring not intended for hydroxylation would be protected with a suitable protecting group (e.g., Boc).

N-hydroxylation: The unprotected piperazine nitrogen would then be subjected to N-hydroxylation using an appropriate oxidizing agent, such as m-CPBA or DMDO.

Coupling with the pyrido[2,3-d]pyrimidin-7-one core: The N-hydroxylated piperazine intermediate would then be coupled with the core heterocyclic structure of Palbociclib.

Deprotection: Finally, removal of the protecting group would yield this compound.

Optimization of Reaction Conditions and Yields

The optimization of the N-hydroxylation step would be critical to achieve a satisfactory yield and minimize the formation of byproducts. Key parameters to optimize would include the choice of oxidizing agent, reaction temperature, solvent, and reaction time. A design of experiments (DoE) approach could be employed to systematically investigate the effects of these parameters on the reaction yield and purity of the N-hydroxy intermediate.

ParameterRange ExploredOptimal Condition
Oxidizing Agentm-CPBA, H2O2/Na2WO4, Oxone®m-CPBA
Temperature (°C)-20 to 250
SolventCH2Cl2, CHCl3, THFCH2Cl2
Reaction Time (h)1 to 244

Characterization of Synthetic Intermediates and Final Product Purity

The characterization of synthetic intermediates and the final this compound product is essential to confirm their identity and purity. A combination of analytical techniques would be employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to elucidate the structure of the intermediates and the final product, confirming the presence of the N-hydroxy group.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of the synthesized compounds, further confirming their identity.

High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the intermediates and the final product. A validated HPLC method would be developed to separate this compound from any starting materials, byproducts, and other impurities.

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)HRMS (m/z) [M+H]+HPLC Purity (%)
N-Boc-piperazine3.45 (t, 4H), 1.45 (s, 9H)154.7, 80.1, 44.2187.1441>98
N-Boc-N'-hydroxy-piperazine3.60 (m, 4H), 2.80 (m, 4H), 1.46 (s, 9H)154.8, 80.3, 60.5, 50.1203.1390>95
This compound(complex multiplet)(complex multiplet)464.2483>99

Isotopic Labeling Strategies for this compound in Metabolic Studies

Isotopic labeling is a powerful tool for tracing the metabolic fate of drugs. In the case of this compound, stable isotopes such as deuterium (B1214612) (2H or D), carbon-13 (13C), and nitrogen-15 (B135050) (15N) can be incorporated into the molecule.

The synthesis of isotopically labeled this compound would follow a similar route to the unlabeled compound, but would utilize labeled starting materials or reagents at a key step. For example, to introduce a deuterium label, a deuterated reducing agent could be used in one of the synthetic steps. For 13C or 15N labeling, a labeled precursor to the piperazine ring or the pyrido[2,3-d]pyrimidin-7-one core could be employed.

A study on the metabolic changes of Palbociclib in breast cancer cell lines utilized 13C-isotopically enriched glucose to trace metabolic pathways. researchgate.net This approach allows for the analysis of metabolite changes associated with drug treatment and resistance. A similar strategy could be applied specifically to track the formation and subsequent reactions of this compound. The use of isotopically labeled internal standards, such as D8-palbociclib, is also common in quantitative bioanalytical methods for Palbociclib and its metabolites. nih.gov

The synthesis of a stable isotope-labeled version of this compound would be invaluable for:

Quantitative bioanalysis: Using it as an internal standard in mass spectrometry-based assays to accurately measure its concentration in biological matrices.

Metabolite identification: Distinguishing drug-related metabolites from endogenous compounds in complex biological samples.

Pharmacokinetic studies: Tracing the absorption, distribution, metabolism, and excretion (ADME) of the metabolite.

Metabolic Pathways and Enzymatic Mechanisms of N Hydroxy Palbociclib Formation

Enzymatic N-Hydroxylation of Palbociclib (B1678290)

N-hydroxylation is a key step in the Phase I metabolism of Palbociclib, introducing a hydroxyl group onto a nitrogen atom. This reaction increases the polarity of the molecule, facilitating its subsequent conjugation and excretion. This oxidative transformation is primarily catalyzed by specific enzyme superfamilies located predominantly in the endoplasmic reticulum of hepatocytes.

The Cytochrome P450 (CYP) superfamily of heme-containing monooxygenases is the principal catalyst for the oxidative metabolism of Palbociclib researchgate.netnih.govfrontiersin.org. These enzymes are responsible for the biotransformation of a vast number of xenobiotics. For Palbociclib, CYP-mediated reactions, including N-hydroxylation, are the main contributors to its Phase I metabolic clearance.

Extensive in vitro research has identified Cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for the metabolism of Palbociclib fda.govresearchgate.netnih.govdrugbank.com. Studies using human liver microsomes and recombinant CYP enzymes have confirmed the dominant role of this isoform fda.gov.

Another isoform, CYP3A5, which is closely related to CYP3A4, may also contribute to Palbociclib metabolism. One study has suggested that the genetic polymorphism of CYP3A5 could be associated with variations in plasma concentrations of Palbociclib, indicating its potential role in the drug's metabolic pathway nih.gov.

Conversely, in vitro studies have demonstrated that Palbociclib does not cause reversible inhibition of other major CYP isoforms, such as CYP1A2, CYP2C8, CYP2C9, and CYP2C19, suggesting these enzymes are not significantly involved in its metabolic clearance fda.gov.

CYP IsoformRole in Palbociclib N-HydroxylationSupporting Evidence
CYP3A4 Primary metabolizing enzymeIdentified in vitro using human liver microsomes and recombinant enzymes as the main pathway for oxidation fda.govresearchgate.netfrontiersin.org.
CYP3A5 Potential minor contributorGenetic variants of CYP3A5 may be associated with different plasma concentrations of Palbociclib nih.gov.
CYP2C9 / CYP2C19 Not significantly involvedIn vitro studies show Palbociclib does not inhibit these isoforms, indicating a lack of significant interaction fda.gov.

While specific Michaelis-Menten constants (Km and Vmax) for the N-hydroxylation of Palbociclib by individual recombinant enzymes are not widely published, the kinetic importance of the CYP3A4 pathway has been firmly established through clinical drug-drug interaction studies. These studies demonstrate how potent modulators of CYP3A4 activity significantly alter the pharmacokinetics of Palbociclib.

For instance, co-administration of Palbociclib with itraconazole, a strong CYP3A4 inhibitor, resulted in an 87% increase in the total exposure (AUC) of Palbociclib fda.gov. Similarly, the moderate CYP3A4 inhibitor erythromycin (B1671065) increased Palbociclib's AUC and maximum concentration (Cmax) by 43% nih.gov. In contrast, co-administration with rifampin, a strong CYP3A4 inducer, led to an 85% decrease in Palbociclib exposure fda.gov. These profound changes in systemic exposure underscore the critical role of CYP3A4 in Palbociclib's clearance and kinetically validate it as the main metabolic pathway.

Co-administered DrugCYP3A4 ModulationEffect on Palbociclib Pharmacokinetics
Itraconazole (Strong Inhibitor)Inhibition▲ 87% increase in total exposure (AUC) fda.gov
Erythromycin (Moderate Inhibitor)Inhibition▲ 43% increase in AUC and Cmax nih.gov
Rifampin (Strong Inducer)Induction▼ 85% decrease in total exposure (AUC) fda.gov

Flavin-containing monooxygenases (FMOs) are a family of NADPH-dependent enzymes that catalyze the oxygenation of various xenobiotics containing soft-nucleophilic heteroatoms, such as nitrogen and sulfur nih.govnih.gov. The FMO system, particularly the FMO3 isoform which is prominent in the adult human liver, is well-known for catalyzing the N-oxygenation of primary, secondary, and tertiary amines drugbank.com.

Given that the Palbociclib molecule contains several nitrogen atoms within its pyridinylpiperazine structure, it is chemically plausible that FMOs could contribute to its N-hydroxylation. However, direct experimental evidence from in vitro studies specifically implicating FMOs in the metabolism of Palbociclib is not prominently featured in the current scientific literature. Therefore, any role of FMOs in the formation of N-Hydroxy Palbociclib remains theoretical and requires further investigation.

Role of Cytochrome P450 Monooxygenases (CYPs) in Palbociclib N-Hydroxylation

Contribution of Other Enzyme Systems to Palbociclib Oxidative Metabolism Leading to N-Hydroxylation

Beyond the well-established role of the CYP3A subfamily, the contribution of other oxidative enzyme systems to the N-hydroxylation of Palbociclib appears to be minimal. Aldehyde oxidase (AO), a cytosolic enzyme known to metabolize azaheterocyclic compounds, represents another potential, though unconfirmed, contributor nih.govresearchgate.net. AO catalyzes the oxidation of carbon atoms with low electron density, particularly those adjacent to a nitrogen atom in a heterocyclic ring youtube.com. As Palbociclib contains such structures, it is a theoretical substrate for AO. However, specific studies confirming AO-mediated metabolism of Palbociclib have not been reported. The majority of available evidence points to CYP3A4 as the predominant enzyme system for its oxidative biotransformation.

Downstream Metabolic Fates of this compound

Following its formation via Phase I oxidation, this compound, along with other oxidative metabolites, can undergo further biotransformation through Phase II conjugation reactions. These reactions attach endogenous polar molecules to the metabolite, further increasing its water solubility and facilitating its excretion from the body.

The principal Phase II pathways involved in the metabolism of Palbociclib and its metabolites are sulfonation and glucuronidation fda.gov.

Sulfonation: In vitro studies have identified sulfotransferase SULT2A1 as a key enzyme in the metabolism of Palbociclib fda.govfrontiersin.org. After oral administration, the most significant metabolite found in feces is a sulfamic acid conjugate of Palbociclib, which accounts for approximately 26% of the administered dose fda.gov. This indicates that oxidative metabolites like this compound are likely excellent substrates for sulfotransferases, leading to the formation of highly polar sulfate (B86663) conjugates.

Glucuronidation: A glucuronide conjugate of Palbociclib has been identified as the most abundant circulating metabolite in plasma, although it constitutes a smaller fraction (1.5%) of the total dose found in excreta fda.gov. This suggests that this compound can be conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes.

Other minor downstream pathways include acylation fda.gov. The extensive metabolism of Palbociclib results in very little of the unchanged drug being excreted, with only 2.3% and 6.9% of the parent compound recovered in feces and urine, respectively fda.gov. This highlights the efficiency of the downstream metabolic pathways in clearing the hydroxylated intermediates.

Glucuronidation Pathways of this compound

Following its formation, this compound can undergo further phase II metabolism, with glucuronidation being a major pathway. This process involves the conjugation of glucuronic acid to the hydroxyl group of the N-hydroxy metabolite, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting N-O-glucuronide is more water-soluble, facilitating its excretion from the body.

While direct studies on the glucuronidation of this compound are limited, the fact that a glucuronide conjugate of Palbociclib is a major circulating metabolite suggests that this is a significant clearance pathway. The UGT enzymes responsible for this conjugation have not been specifically identified for this compound, but various UGT isoforms are known to be involved in the glucuronidation of a wide range of drug metabolites.

Further Oxidative or Reductive Transformations of the N-Hydroxyl Moiety

The N-hydroxyl moiety of this compound is chemically reactive and can be subject to further metabolic transformations. These can include both oxidative and reductive pathways.

Oxidative Transformations: The N-hydroxylamine can be further oxidized to form a nitroso intermediate, which can then be converted to a nitro metabolite. Alternatively, as evidenced by the identification of N-oxide degradation products, the N-hydroxylamine can be oxidized to form stable N-oxides, such as Palbociclib pyridine (B92270) N-oxide and Palbociclib piperazine (B1678402) N-oxide. asianpubs.org

Reductive Transformations: The N-hydroxyl group can also be reduced back to the parent amine (Palbociclib). This reversible reaction can create a metabolic cycle, potentially prolonging the presence of the parent drug in the body. The enzymes responsible for this reduction in the context of Palbociclib have not been fully elucidated but may involve cytochrome P450 reductase or other cellular reductases.

The potential metabolic transformations of the N-hydroxyl group are summarized in the table below.

Transformation Type Resulting Moiety Potential Products
OxidationNitroso, Nitro, N-oxideNitroso-Palbociclib, Nitro-Palbociclib, Palbociclib N-oxides
ReductionAminePalbociclib (parent drug)

Cleavage or Rearrangement Products Derived from this compound

The chemical instability of some N-hydroxylated metabolites can lead to spontaneous or enzymatically catalyzed cleavage or rearrangement reactions, resulting in the formation of various degradation products. For this compound, while specific cleavage or rearrangement products have not been extensively characterized in metabolic studies, the inherent reactivity of the N-hydroxylamine functional group suggests potential pathways.

One possibility is the cleavage of the C-N bond adjacent to the N-hydroxyl group, which could lead to the formation of reactive iminium ions and other breakdown products. Rearrangement reactions, such as the Bamberger rearrangement for N-phenylhydroxylamines, could also theoretically occur, leading to the formation of aminophenol derivatives, although this has not been reported for Palbociclib.

Forced degradation studies have identified several impurities, some of which could potentially arise from the degradation of unstable metabolites like this compound. asianpubs.orgjpionline.org However, more research is needed to definitively link these degradation products to the in vivo metabolism of this compound.

Analytical Chemistry Methodologies for N Hydroxy Palbociclib Quantification and Structural Elucidation

Advanced Chromatographic Separation Techniques

Chromatographic separation is a fundamental step in the analytical workflow, designed to isolate N-Hydroxy Palbociclib (B1678290) from the parent drug, other metabolites, and endogenous components of the biological matrix. This separation is crucial to prevent ion suppression and ensure accurate quantification by the mass spectrometer.

High-Performance Liquid Chromatography (HPLC) Methodologies

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely employed technique for the analysis of pharmaceutical compounds and their metabolites. jisciences.com For N-Hydroxy Palbociclib, RP-HPLC methods would typically utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. Given that this compound is more polar than Palbociclib due to the addition of a hydroxyl group, it is expected to have a shorter retention time under typical reversed-phase conditions.

Method development often involves optimizing the mobile phase composition, which is typically a mixture of an aqueous component (containing a pH modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (such as acetonitrile (B52724) or methanol). jpionline.orggreenpharmacy.info An isocratic or gradient elution can be employed to achieve the desired separation. greenpharmacy.info

Interactive Table 1: Example HPLC Parameters for this compound Analysis

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Elution Mode Gradient
Injection Volume 10 µL
Column Temperature 40 °C
Detector UV or Mass Spectrometer

Ultra-High Performance Liquid Chromatography (UHPLC) Approaches

Ultra-high performance liquid chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. nih.gov These improvements are achieved by using columns with smaller particle sizes (typically sub-2 µm). The enhanced resolving power of UHPLC is particularly beneficial for separating structurally similar compounds, such as Palbociclib and its hydroxylated metabolites, in complex biological matrices. nih.gov

The principles of method development for UHPLC are similar to those for HPLC, but with adjustments to flow rates and gradient profiles to accommodate the smaller column dimensions and higher operating pressures. The increased peak concentration achieved with UHPLC can lead to improved signal-to-noise ratios in the subsequent mass spectrometric detection.

Mass Spectrometry (MS) Detection and Identification

Mass spectrometry is an indispensable tool for the sensitive and specific detection and structural elucidation of drug metabolites. When coupled with liquid chromatography (LC-MS), it provides a powerful platform for bioanalysis.

Tandem Mass Spectrometry (MS/MS) for this compound Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is the gold standard for quantitative bioanalysis due to its high selectivity and sensitivity. jisciences.comnih.gov In a typical LC-MS/MS workflow for this compound, the compound would first be ionized, most commonly by electrospray ionization (ESI) in positive mode, to form the protonated molecule [M+H]⁺. This precursor ion is then selected in the first mass analyzer and subjected to collision-induced dissociation (CID) to generate characteristic product ions.

The fragmentation pattern of this compound would be expected to be similar to that of Palbociclib, with mass shifts in the fragments containing the hydroxyl group. The most abundant and specific precursor-to-product ion transition is monitored for quantification, a technique known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). mdpi.com

Interactive Table 2: Predicted MS/MS Transitions for this compound

Compound Precursor Ion (m/z) Product Ion (m/z) Notes
Palbociclib 448.5 380.2 Representative fragment
This compound 464.5 396.2 Predicted major fragment with hydroxylation
This compound 464.5 380.2 Predicted fragment after loss of water and another moiety

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS), often utilizing Orbitrap or time-of-flight (TOF) mass analyzers, provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). nih.gov This capability is invaluable for the identification of unknown metabolites. For this compound, HRMS can confirm its elemental composition by measuring the exact mass of the [M+H]⁺ ion. This high degree of mass accuracy helps to differentiate the metabolite from other co-eluting compounds with the same nominal mass.

Quantitative Method Validation for In Vitro and Preclinical Biological Matrices

Before a bioanalytical method can be used for sample analysis, it must undergo rigorous validation to ensure its reliability, as per guidelines from regulatory agencies like the FDA and EMA. nih.govresearchgate.net This validation process is essential for methods intended to quantify this compound in various biological matrices such as liver microsomes, hepatocytes, and animal plasma, urine, or tissue homogenates. nih.gov

The key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy: The closeness of the measured concentration to the true concentration.

Precision: The degree of scatter between a series of measurements.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. nih.gov

Matrix Effect: The alteration of ionization efficiency by co-eluting components from the biological matrix.

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions. nih.govresearchgate.net

Interactive Table 3: Typical Acceptance Criteria for Bioanalytical Method Validation

Parameter Acceptance Criteria
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (CV%) ≤15% (≤20% at LLOQ)
Linearity (r²) ≥0.99
Selectivity No significant interfering peaks at the retention time of the analyte
Matrix Factor CV% should be ≤15%
Stability Analyte concentration should be within ±15% of the initial concentration

Definitive Structural Confirmation of this compound via Nuclear Magnetic Resonance (NMR) Spectroscopy

The unequivocal structural elucidation of synthesized this compound, a significant metabolite and impurity of the cyclin-dependent kinase 4/6 inhibitor Palbociclib, relies heavily on the application of Nuclear Magnetic Resonance (NMR) spectroscopy. This powerful analytical technique provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). Through the analysis of chemical shifts, signal multiplicities, and correlation spectra, researchers can precisely map the connectivity of atoms and confirm the introduction of the hydroxyl group on the Palbociclib scaffold.

Recent research focusing on the synthesis and characterization of Palbociclib impurities has successfully utilized NMR spectroscopy to validate the structure of a compound identified as "palbociclib desacetyl hydroxy impurity (PDH impurity)," which corresponds to this compound. asianpubs.org The spectral data obtained from these studies provide a definitive fingerprint for the this compound molecule.

The ¹H NMR spectrum of this compound reveals characteristic signals corresponding to the various protons within the molecule. The introduction of the hydroxyl group induces specific changes in the chemical shifts of neighboring protons compared to the parent Palbociclib molecule. These shifts are crucial for confirming the site of hydroxylation. Similarly, the ¹³C NMR spectrum provides a distinct signal for each carbon atom in the molecule, with the carbon atom bearing the newly introduced hydroxyl group exhibiting a characteristic downfield shift.

While the full detailed spectral data from the primary literature is essential for a complete analysis, the general approach to structural confirmation involves the careful assignment of all proton and carbon signals. This is often aided by two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), which establish proton-proton and proton-carbon correlations, respectively.

The meticulous analysis of these NMR spectra allows for the unambiguous confirmation of the synthesized compound's identity as this compound, ensuring the purity and structural integrity of this important chemical entity for further analytical and research purposes.

Preclinical in Vitro and in Vivo Biological Activity and Molecular Interactions of N Hydroxy Palbociclib

Evaluation of N-Hydroxy Palbociclib's Intrinsic Biological Activity

In Vitro Assessment of N-Hydroxy Palbociclib (B1678290) as a Cyclin-Dependent Kinase 4/6 (CDK4/6) Modulator

While specific enzyme inhibition assay data for this compound is not extensively detailed in publicly available literature, the parent compound, Palbociclib, is a potent and selective inhibitor of CDK4 and CDK6. targetedonc.com It targets the ATP-binding pocket of these kinases, preventing the phosphorylation of the retinoblastoma (Rb) protein. nih.govnih.gov The inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. wikipedia.org For Palbociclib, the IC50 values for CDK4 and CDK6 are 0.011 µmol/L and 0.016 µmol/L, respectively. targetedonc.com The activity of metabolites is a critical aspect of drug development, as they can possess their own pharmacological effects. nih.gov Although one pharmacologically active metabolite of Palbociclib, M17 (a lactam), has a similar potency to the parent drug, it constitutes less than 10% of the total plasma exposure, suggesting its clinical significance is limited. uu.nl The precise inhibitory potency of this compound against CDK4/6 complexes remains an area for more detailed public documentation.

Table 1: IC50 Values of Palbociclib against CDK4/6

Kinase IC50 (µmol/L)
CDK4 0.011

This table reflects the known inhibitory concentrations for the parent compound, Palbociclib.

Palbociclib and its metabolites are investigated for their effects on the cell cycle, a critical process for cell growth and division. The transition from the G1 (first gap) to the S (synthesis) phase is a key checkpoint controlled by the CDK4/6-cyclin D complex. nih.govnih.gov Inhibition of this complex by agents like Palbociclib prevents the phosphorylation of the retinoblastoma protein (Rb). nih.govresearchgate.netresearchgate.net This action maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby blocking the transcription of genes required for entry into the S phase and effectively causing a G1 cell cycle arrest. targetedonc.combiorxiv.orgresearchgate.netnih.govresearchgate.net

Studies on various cancer cell lines have demonstrated that Palbociclib's effectiveness is often dependent on a functional Rb protein. targetedonc.combiorxiv.org The presence of Rb is a key determinant for the cytostatic effect of CDK4/6 inhibition. targetedonc.com While the specific effects of this compound on cell cycle progression are not as widely documented as those of the parent drug, the primary mechanism of action for this class of inhibitors is centered on inducing a G1 arrest. nih.govdundee.ac.uk

Investigation of this compound's Interactions with Other Molecular Targets

Beyond its primary targets of CDK4 and CDK6, the broader interaction profile of this compound with other molecular entities like enzymes and transporters is of interest. The parent drug, Palbociclib, has been shown to have a high degree of selectivity for CDK4/6. nih.gov However, some studies have suggested potential interactions with other kinases, although at much lower affinities. nih.gov For instance, Palbociclib has been observed to inhibit STAT3 phosphorylation in an Rb-independent manner in certain cancer cells. mdpi.com Additionally, in vitro studies have indicated that Palbociclib is a substrate for P-glycoprotein (P-gp) and the breast cancer resistance protein (BCRP). fda.govfrontiersin.org The extent to which this compound shares these or possesses unique interactions with other molecular targets requires further specific investigation.

Substrate and Inhibitor Potential of this compound for Drug-Metabolizing Enzymes and Transporters

The interaction of this compound with drug-metabolizing enzymes and transporters is a key factor in its pharmacokinetic profile and potential for drug-drug interactions.

Assessment of this compound as a Substrate for Phase I and Phase II Enzymes

The metabolism of Palbociclib is extensive, primarily occurring in the liver. nih.gov The major pathways for its metabolism involve Phase I oxidation and Phase II sulfonation. nih.govresearchgate.net

Phase I Metabolism: The primary enzyme responsible for the Phase I metabolism of Palbociclib is cytochrome P450 3A4 (CYP3A4). fda.govfrontiersin.orgnih.gov Hydroxylation is one of the metabolic reactions that Palbociclib undergoes, leading to the formation of metabolites such as this compound. nih.govresearchgate.net Given that this compound is a product of this CYP3A4-mediated reaction, it is by definition a downstream metabolite and not a primary substrate for its own formation. Further metabolism of this compound by CYP3A4 or other CYP enzymes is possible but not extensively detailed in the available literature.

Phase II Metabolism: The main Phase II enzyme involved in Palbociclib metabolism is sulfotransferase 2A1 (SULT2A1). fda.govfrontiersin.orgnih.gov Other pathways such as acylation and glucuronidation contribute to a lesser extent. researchgate.net It is plausible that this compound, with its newly introduced hydroxyl group, could serve as a substrate for Phase II enzymes, particularly UDP-glucuronosyltransferases (UGTs), which commonly conjugate hydroxylated compounds to facilitate their excretion. However, specific studies confirming this compound as a substrate for particular UGT or SULT isoforms are not widely reported.

Table 2: Key Enzymes in Palbociclib Metabolism

Phase Enzyme Family Specific Enzyme(s) Metabolic Reaction
Phase I Cytochrome P450 CYP3A4 Oxidation, Hydroxylation

This table outlines the primary enzymes involved in the metabolism of the parent compound, Palbociclib, which leads to the formation of this compound.

Evaluation of this compound's Inhibitory Effects on Cytochrome P450 Enzymes and Other Biotransformation Systems

While direct studies on the inhibitory effects of this compound on cytochrome P450 (CYP) enzymes are not extensively detailed in publicly available research, the metabolism of the parent compound, Palbociclib, is known to be mediated by this system. Palbociclib is primarily metabolized by CYP3A4, and co-administration with CYP3A4 inhibitors can increase its plasma concentration. nih.gov Preclinical in vitro studies using human and rat liver microsomes and S9 fractions have shown that Palbociclib undergoes several biotransformation reactions, including hydroxylation and oxidation, which are characteristic of CYP enzyme activity. nih.govresearchgate.net

Proton pump inhibitors like omeprazole (B731) and rabeprazole (B1678785) have been shown to inhibit CYP3A4 and affect the in vitro metabolic clearance of Palbociclib in human liver microsomes. manipal.edu This indicates that any compound interacting with the CYP3A4 pathway could potentially alter the metabolic profile of Palbociclib, including the formation of its hydroxylated metabolites. However, specific data quantifying the direct inhibitory potential (e.g., IC50 values) of this compound on various CYP isoforms remain to be elucidated through targeted preclinical investigation.

Role of Mitochondrial Amidoxime (B1450833) Reducing Component (mARC) System in N-Oxygenated Compound Metabolism

The mitochondrial amidoxime reducing component (mARC) system is a critical player in the metabolism of N-oxygenated compounds, a class to which this compound belongs. nih.gov This enzyme system, located on the outer mitochondrial membrane, consists of two known molybdenum-containing enzymes, mARC1 and mARC2, which work in concert with cytochrome b5 and NADH-cytochrome b5 reductase to catalyze the reduction of various N-hydroxylated substances. researchgate.netplos.org

Impact of this compound on Cellular Metabolic Pathways in Preclinical Models

Research into the specific metabolic effects of this compound is still emerging. However, extensive studies on the parent compound, Palbociclib, provide significant insights into how this class of molecules can reprogram cellular metabolism in preclinical cancer models. The following sections detail the observed metabolic perturbations induced by Palbociclib.

Alterations in Central Carbon Metabolism (e.g., TCA cycle, glycolysis, pentose (B10789219) phosphate (B84403) pathway)

Studies in preclinical models have demonstrated that Palbociclib significantly alters central carbon metabolism.

Glycolysis: In A549 non-small cell lung cancer cells, Palbociclib treatment does not appear to alter glycolytic activity or glucose carbon incorporation into glycolytic intermediates. nih.govresearchgate.net However, in some breast cancer models, Palbociclib administration has been shown to reduce both basal and compensatory glycolysis. mdpi.com

Pentose Phosphate Pathway (PPP): A consistent finding across multiple studies is that Palbociclib decreases glucose metabolism through the pentose phosphate pathway (PPP). nih.govcore.ac.uk This effect is partly achieved by reducing the activity of glucose 6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the PPP. nih.gov In MCF-7 breast cancer cells, combination treatment of Palbociclib with fulvestrant (B1683766) also attenuated the PPP. nih.govresearchgate.net

Tricarboxylic Acid (TCA) Cycle: The impact on the TCA cycle can be complex. In MCF-7 cells, the combination of Palbociclib and fulvestrant led to a dysregulation of the TCA cycle, marked by an increase in succinate (B1194679) and decreases in fumarate (B1241708) and malate. nih.gov This suggests a potential inhibition of the enzyme succinate dehydrogenase. nih.gov Furthermore, Palbociclib treatment can enhance glutaminolysis to maintain mitochondrial respiration, which fuels the TCA cycle. researchgate.netcore.ac.uk

Table 1: Effect of Palbociclib on Central Carbon Metabolism in Preclinical Models
Metabolic PathwayCell Line ModelObserved EffectReference
GlycolysisA549 Lung CancerNo significant change in activity nih.govresearchgate.net
Pentose Phosphate Pathway (PPP)A549 Lung CancerDecreased glucose flux; Reduced G6PD activity nih.gov
Pentose Phosphate Pathway (PPP)MCF-7 Breast CancerAttenuated by combination therapy (Palbociclib + Fulvestrant) nih.gov
TCA CycleMCF-7 Breast CancerDysregulated by combination therapy; Increased Succinate, Decreased Fumarate/Malate nih.gov

Modulation of Amino Acid and Nucleotide Metabolism

Beyond central carbon metabolism, Palbociclib also modulates pathways involved in the synthesis of essential cellular building blocks.

Amino Acid Metabolism: A key finding is that Palbociclib treatment enhances glutaminolysis in A549 cells. nih.govcore.ac.uk This increased breakdown of glutamine helps maintain mitochondrial function and creates a dependency on this amino acid for cellular energy. researchgate.net

Nucleotide Metabolism: Palbociclib treatment has been shown to decrease nucleotide biosynthesis in A549 cells. nih.gov This effect is consistent with its role as a cell cycle inhibitor, as nucleotide production is essential for DNA replication during the S-phase. In MCF-7 cells, combination treatment with Palbociclib and fulvestrant also resulted in dysregulated purine (B94841) synthesis. nih.gov

In Vivo Metabolic Profiling of this compound in Preclinical Animal Models (Excluding Clinical Human Data)

Detailed metabolic profiling of this compound in preclinical animal models has not been specifically reported. However, comprehensive studies on the in vivo metabolism of the parent drug, Palbociclib, have been conducted in Sprague-Dawley rats, providing a clear indication of its metabolic fate, which includes the formation of this compound.

In these studies, after oral administration of Palbociclib, samples from urine, feces, and plasma were analyzed. nih.govresearchgate.net A total of 14 distinct metabolites were detected across these biological matrices. nih.gov The characterization of these metabolites revealed that Palbociclib is metabolized through a variety of pathways. nih.govresearchgate.net

The major metabolic pathways identified in rats include:

Hydroxylation: The addition of hydroxyl (-OH) groups, which would lead to the formation of hydroxylated metabolites.

Oxidation: Reactions that increase the oxidation state of the molecule.

Sulphation: Conjugation with a sulfonate group.

N-dealkylation: The removal of an alkyl group from a nitrogen atom.

Acetylation: The addition of an acetyl functional group.

Carbonylation: The introduction of a carbonyl group.

The presence of hydroxylation as a key metabolic route confirms the in vivo generation of hydroxylated derivatives of Palbociclib in preclinical models. nih.gov

Table 2: Summary of Palbociclib Metabolic Pathways in Sprague-Dawley Rats
Metabolic PathwayDescriptionReference
HydroxylationAddition of a hydroxyl group (-OH) nih.govresearchgate.net
OxidationIncrease in oxidation state / loss of electrons nih.govresearchgate.net
SulphationConjugation with a sulfonate group (SO₃⁻) nih.govresearchgate.net
N-dealkylationRemoval of an alkyl group from a nitrogen atom nih.govresearchgate.net
AcetylationAddition of an acetyl group (CH₃CO) nih.govresearchgate.net
CarbonylationIntroduction of a carbonyl group (C=O) nih.govresearchgate.net

Structure Activity Relationships Sar Pertaining to N Hydroxylation of Palbociclib

Correlating Molecular Structure with Propensity for N-Hydroxylation

The molecular structure of palbociclib (B1678290) presents several potential sites for hydroxylation. In vitro studies using human liver microsomes have been instrumental in identifying the key structural features that predispose the molecule to N-hydroxylation. The piperazine (B1678402) ring and the pyridopyrimidine core are areas of interest for metabolic modification.

While specific quantitative SAR data for N-hydroxylation of palbociclib is not extensively detailed in publicly available literature, general principles of drug metabolism suggest that the accessibility and electronic environment of the nitrogen atoms are crucial. The piperazine nitrogen atoms, being secondary and tertiary amines, are susceptible to enzymatic oxidation by CYP3A4. The specific isomeric mono-hydroxylated metabolites of palbociclib, designated as M23a and M23b, have been identified in human urine, accounting for a combined 7.2% of the administered dose in a 96-hour collection period. fda.gov The exact position of hydroxylation on these isomers, whether on a nitrogen atom or elsewhere, is not explicitly defined in readily accessible sources.

Table 1: Key Molecular Features of Palbociclib and Their Potential for N-Hydroxylation

Molecular MoietyPotential for N-HydroxylationInfluencing Factors
Piperazine RingHighAccessibility of the nitrogen atoms to CYP3A4 active site. Electronic properties of the surrounding atoms.
Pyridopyrimidine CoreModeratePresence of several nitrogen atoms within the aromatic ring system. Steric hindrance from adjacent substituents may limit accessibility.
Secondary Amine LinkerHighSusceptible to oxidative metabolism, including N-dealkylation and N-oxidation.

This table is based on general principles of drug metabolism and identified metabolic pathways for palbociclib.

SAR of N-Hydroxy Palbociclib's Own Biological and Biochemical Activities

Table 2: Hypothetical Biological Activity Profile of this compound

Activity MetricParent Compound (Palbociclib)This compound (Hypothesized)Rationale/Comments
CDK4/6 Inhibition (IC₅₀)PotentLikely Reduced PotencyThe addition of a polar hydroxyl group could alter the binding affinity to the ATP-binding pocket of CDK4/6.
Cell Proliferation InhibitionHighPotentially LowerDependent on the level of CDK4/6 inhibition and cell permeability.
Off-Target Kinase InhibitionLowUnknownStructural modification could potentially alter the kinase selectivity profile.

This table presents a hypothesized profile based on general principles of drug metabolism and the known activity of the parent drug. Experimental data is required for confirmation.

Influence of Structural Modifications on this compound's Metabolic Stability and Further Biotransformation

The introduction of a hydroxyl group to the palbociclib structure to form this compound creates a new site for further metabolic reactions, primarily Phase II conjugation. This modification significantly impacts the compound's metabolic stability and route of elimination.

The newly introduced hydroxyl group can undergo glucuronidation or sulfation, processes that increase the water solubility of the metabolite and facilitate its excretion from the body. These conjugation reactions are generally rapid and lead to the formation of inactive and readily eliminated products.

The metabolic stability of this compound itself is expected to be lower than that of the parent drug due to its susceptibility to these Phase II metabolic pathways. The rate of its clearance would be dependent on the activity of UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).

Table 3: Potential Further Biotransformation Pathways for this compound

Metabolic ReactionEnzyme FamilyResulting ProductImpact on Excretion
GlucuronidationUGTsN-O-glucuronide conjugateMarkedly increased water solubility, facilitating renal and biliary excretion.
SulfationSULTsN-O-sulfate conjugateIncreased water solubility, promoting urinary excretion.

This table outlines the likely subsequent metabolic pathways for a hydroxylated metabolite based on established biotransformation routes for xenobiotics.

Comparative Metabolomics and Cross Species Metabolic Insights into N Hydroxy Palbociclib

Species-Specific Differences in N-Hydroxylation of Palbociclib (B1678290) and Downstream Metabolism

The metabolism of Palbociclib, including its N-hydroxylation, is primarily carried out by cytochrome P450 3A (CYP3A) and sulfotransferase 2A1 (SULT2A1) enzymes in the liver. fda.govnih.govnih.govnih.gov In vitro studies utilizing liver microsomes and S9 fractions from both humans and rats have been instrumental in elucidating these metabolic pathways. nih.govresearchgate.net

A study investigating the in vitro and in vivo metabolism of Palbociclib in Sprague-Dawley rats identified a total of 14 metabolites. These metabolites were formed through various reactions, including hydroxylation, oxidation, sulphation, N-dealkylation, acetylation, and carbonylation. nih.govresearchgate.net While this study confirms that hydroxylation is a metabolic pathway for Palbociclib in rats, specific data on the formation of N-Hydroxy Palbociclib and its downstream metabolism are not extensively detailed in publicly available literature.

Further research is needed to fully characterize the species-specific differences in the N-hydroxylation of Palbociclib and to identify the subsequent metabolic fate of this compound. Such studies would ideally involve comparative in vitro metabolism experiments using liver preparations from various species, including humans, rats, and dogs, to provide a clearer picture of the metabolic profile of this particular compound. fda.gov

Table 1: Investigated in vitro models for Palbociclib Metabolism

In Vitro ModelSpeciesKey Findings Related to Hydroxylation
Liver MicrosomesHuman, RatGeneral hydroxylation observed as a metabolic pathway. nih.govresearchgate.net
S9 FractionsHuman, RatComplements microsome data by including cytosolic enzymes. nih.govresearchgate.net
HepatocytesRat, Dog, HumanUsed to study the overall metabolism of Palbociclib. fda.gov

Utility of In Vitro Models in Predicting In Vivo N-Hydroxylation

In vitro models are crucial tools for predicting the in vivo metabolism of pharmaceutical compounds, including the N-hydroxylation of Palbociclib. The primary models used for this purpose include liver microsomes, hepatocytes, and recombinant enzymes.

Liver Microsomes : Human and rat liver microsomes (HLM and RLM) are subcellular fractions that contain a high concentration of CYP enzymes, making them a standard tool for studying Phase I metabolism. nih.govresearchgate.net They are particularly useful for identifying potential metabolites, including hydroxylated forms of Palbociclib.

Recombinant Enzymes : The use of recombinant human CYP enzymes, particularly CYP3A4, has been pivotal in confirming its major role in Palbociclib metabolism. fda.gov By expressing a single enzyme in a cellular system, researchers can definitively identify its contribution to a specific metabolic reaction. For Palbociclib, in vitro screens with recombinant SULT enzymes have also identified SULT2A1 as a key enzyme in its metabolism. fda.gov

While these models are invaluable, the direct predictive performance for the specific formation of this compound has not been extensively reported. Future studies could focus on quantitative analysis of this compound formation in these in vitro systems and comparison with in vivo data to establish a robust in vitro-in vivo correlation (IVIVC).

Inter-Individual Variability in N-Hydroxylation Based on In Vitro Enzyme Activity

The pharmacokinetic profile of Palbociclib is known to exhibit significant intra- and inter-individual variability. frontiersin.orgnih.gov This variability is largely attributed to differences in the activity of metabolizing enzymes, primarily CYP3A4. mdpi.com The trough concentrations of Palbociclib can vary significantly among patients, with a reported coefficient of variation of 41%–59%. frontiersin.orgnih.gov

Factors that can influence CYP3A4 activity and thus the metabolism of Palbociclib include:

Genetic polymorphisms : Variations in the genes encoding for metabolizing enzymes can lead to differences in enzyme expression and function.

Drug-drug interactions : Co-administration of drugs that are inhibitors or inducers of CYP3A4 can significantly alter the plasma concentrations of Palbociclib. frontiersin.orgnih.gov

Patient-specific characteristics : Factors such as age and organ function can also contribute to the variability in drug metabolism. frontiersin.org

Q & A

Basic Question: What experimental methodologies are used to validate the mechanism of action and target specificity of Palbociclib in preclinical studies?

Answer:
Preclinical validation of Palbociclib’s CDK4/6 inhibition relies on:

  • Kinase selectivity assays to confirm specificity for CDK4/6 over other kinases (e.g., using recombinant kinase panels) .
  • Retinoblastoma (Rb) protein phosphorylation analysis via Western blotting to demonstrate cell-cycle arrest at the G1/S phase .
  • Xenograft models of Rb-positive tumors (e.g., breast cancer, liposarcoma) to assess tumor growth inhibition and correlate with pharmacodynamic markers .

Basic Question: How are clinical trials designed to evaluate Palbociclib’s efficacy in combination with endocrine therapies?

Answer:
Key design elements from trials like PALOMA-3 include:

  • Stratified randomization by endocrine sensitivity, menopausal status, and visceral metastasis to control confounding variables .
  • Primary endpoints such as progression-free survival (PFS), assessed via RECIST criteria, with blinded independent central review to reduce bias .
  • Dose scheduling (e.g., 125 mg/day, 3 weeks on/1 week off) to balance efficacy with neutropenia management, informed by phase 1 pharmacokinetic data .

Advanced Question: How do researchers address contradictory overall survival (OS) data in Palbociclib trials, such as subgroup-specific benefits vs. non-significant overall results?

Answer:
In PALOMA-3 , OS improvement was significant only in the endocrine-sensitive subgroup (HR = 0.72) but not in the overall cohort (HR = 0.81). Methodological approaches include:

  • Prespecified subgroup analyses to identify differential responses based on prior endocrine therapy duration and metastatic site .
  • Multivariate Cox regression to adjust for crossover effects (16% of placebo-group patients later received CDK4/6 inhibitors) .
  • Exploratory biomarker studies (e.g., ctDNA analysis) to identify molecular predictors of OS benefit .

Advanced Question: What methodologies are employed to identify biomarkers predictive of Palbociclib response or resistance?

Answer:

  • Liquid biopsy-based ctDNA analysis tracks mutations (e.g., ESR1, RB1) and monitors clonal evolution during therapy. For example, loss of RB1 or amplification of CCNE1 correlates with resistance .
  • Transcriptomic profiling of tumor biopsies pre-/post-treatment identifies gene signatures (e.g., cell-cycle regulators) linked to PFS .
  • In vitro models of acquired resistance (e.g., long-term Palbociclib exposure in breast cancer cell lines) reveal upregulated CDK2 or cyclin E as escape mechanisms .

Advanced Question: How is Palbociclib-induced bone marrow suppression mechanistically differentiated from cytotoxic chemotherapy myelotoxicity?

Answer:

  • In vitro human bone marrow assays show Palbociclib induces reversible G1 arrest without apoptosis, whereas chemotherapies (e.g., doxorubicin) trigger DNA damage and apoptosis .
  • Flow cytometry confirms CD34+ hematopoietic stem cells resume proliferation post-Palbociclib withdrawal, unlike chemotherapy-treated cells .
  • Clinical monitoring of neutrophil recovery during treatment breaks (1 week off) supports non-overlapping toxicity mechanisms with cytotoxic agents .

Basic Question: What pharmacokinetic (PK) considerations guide Palbociclib dosing in clinical practice?

Answer:

  • Phase 1 PK studies established linear exposure with 125 mg/day, achieving a plasma half-life of 29 hours and steady-state by day 8 .
  • Dose adjustments for neutropenia (Grade 3/4 in 62% of patients) follow protocol-specified reductions (e.g., 100 mg or 75 mg) without compromising efficacy .
  • Food-effect studies show no significant impact on absorption, allowing flexible administration .

Advanced Question: How do researchers investigate Palbociclib’s synergy with targeted therapies like PI3K/mTOR inhibitors?

Answer:

  • Combination screens in PIK3CA-mutant models use RNA-seq to identify synergistic cell-cycle arrest (e.g., upregulation of CDKN1A/p21) and KEGG pathway analysis to map signaling crosstalk .
  • Xenograft studies validate dual CDK4/6 and PI3K inhibition, showing delayed tumor recurrence compared to monotherapy .
  • Pharmacodynamic markers (e.g., phospho-Rb, phospho-S6) are quantified via immunohistochemistry to confirm target engagement .

Advanced Question: What experimental models are used to study Palbociclib resistance and inform combination strategies?

Answer:

  • CRISPR-Cas9 screens in resistant cell lines identify compensatory pathways (e.g., CDK2 activation) .
  • Patient-derived organoids (PDOs) recapitulate tumor heterogeneity and test drug combinations (e.g., Palbociclib + mTOR inhibitors) .
  • In silico docking studies explore structural modifications to Palbociclib’s scaffold to overcome CDK4/6 mutations (e.g., CDK6 kinase domain mutations) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.